![molecular formula C16H23BO5 B1627952 2-[2-([1,3]Dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 864754-12-1](/img/structure/B1627952.png)
2-[2-([1,3]Dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-([1,3]Dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organic compound that features a boronate ester functional group
Preparation Methods
The synthesis of 2-[2-([1,3]Dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 2-(1,3-dioxolan-2-ylmethoxy)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding boronic acid derivative.
Reduction: Reduction reactions can yield the corresponding alcohols or other reduced forms.
Scientific Research Applications
2-[2-([1,3]Dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It can be used in the development of fluorescent probes for detecting specific biomolecules.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials[][3].
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of the boronate ester group with various molecular targets. This interaction can lead to the formation of stable complexes or the release of active species that participate in further chemical reactions. The pathways involved often include the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for the compound’s reactivity .
Comparison with Similar Compounds
Similar compounds include other boronate esters such as phenylboronic acid and 4,4,5,5-tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane. Compared to these compounds, 2-[2-([1,3]Dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane offers unique reactivity due to the presence of the 1,3-dioxolane moiety, which can enhance its stability and solubility in various solvents .
Properties
CAS No. |
864754-12-1 |
|---|---|
Molecular Formula |
C16H23BO5 |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
2-[2-(1,3-dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)12-7-5-6-8-13(12)20-11-14-18-9-10-19-14/h5-8,14H,9-11H2,1-4H3 |
InChI Key |
MWZSVLSZRVYSFZ-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3OCCO3 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


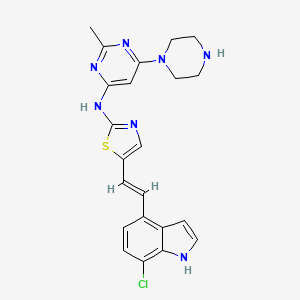

![1-[(Pyridin-4-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627873.png)
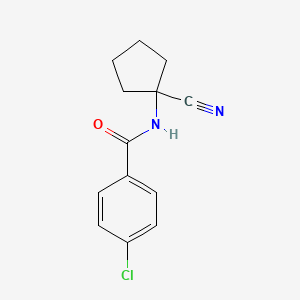

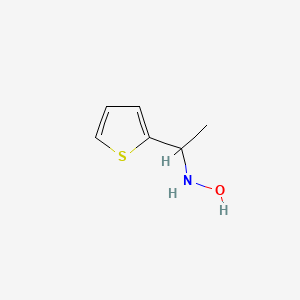
![2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B1627879.png)
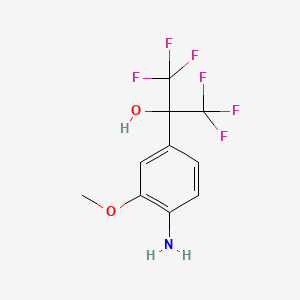
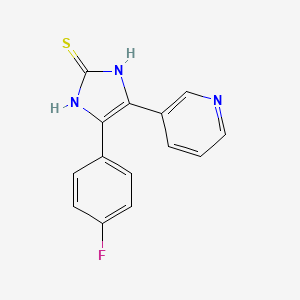
![Ethyl 4-[4-(chloromethyl)phenyl]butanoate](/img/structure/B1627884.png)
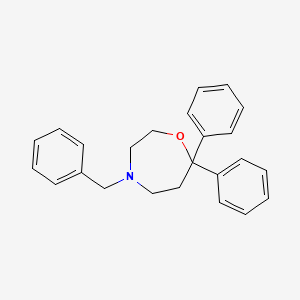
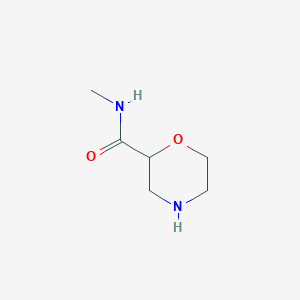
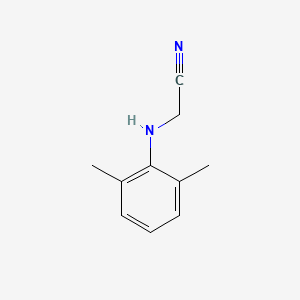
![2-[(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)azo]-N-(2,4-dimethylphenyl)-3-oxobutanamide](/img/structure/B1627892.png)
